4-Chloro-2-methylbenzaldehyde

Botulinum neurotoxin Zinc endopeptidase inhibition Benzylidene cyclopentenedione synthesis

Researchers targeting botulinum neurotoxin A (BoNT/A) require the precise 4-chloro-2-methyl substitution pattern unavailable from generic benzaldehyde derivatives. 4-Chloro-2-methylbenzaldehyde (CAS 40137-29-9) delivers the exact ortho/para-disubstituted scaffold essential for synthesizing benzylidene cyclopentenedione BoNT/A inhibitors. • Key reactant for BoNT/A zinc endopeptidase inhibitor development; chloro and methyl groups are essential for final inhibitor activity • Enables oxidation (to 4-chloro-2-methylbenzoic acid), reduction (to the benzyl alcohol), and nucleophilic substitution pathways for diverse library synthesis • 98% purity; gram to bulk quantities available with QA-certified documentation and global shipping

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 40137-29-9
Cat. No. B056668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylbenzaldehyde
CAS40137-29-9
Synonyms2-Methyl-4-chlorobenzaldehyde;  4-Chloro-2-methylbenzaldehyde
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C=O
InChIInChI=1S/C8H7ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
InChIKeyYLXSEAVHGJWSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methylbenzaldehyde: Procurement & Properties


4-Chloro-2-methylbenzaldehyde (CAS 40137-29-9) is a halogenated aromatic aldehyde with the molecular formula C8H7ClO and a molecular weight of 154.59 g/mol [1]. This compound is characterized by a chlorine substituent at the 4-position and a methyl group at the 2-position on the benzaldehyde ring, giving it a unique steric and electronic profile . It is a valuable intermediate in organic synthesis, commonly used in the preparation of pharmaceuticals and specialty chemicals , and is noted for its role in synthesizing benzylidene cyclopentenediones, which act as inhibitors against botulinum neurotoxin A [2]. Commercially, it is available in purities ranging from 95% to 98% and requires storage under inert gas at 2-8°C . Its structure enables multiple reaction pathways including oxidation, reduction, and nucleophilic substitution .

Why 4-Chloro-2-methylbenzaldehyde Is Non-Substitutable


The specific substitution pattern of 4-chloro-2-methylbenzaldehyde—chlorine at the para position and methyl at the ortho position—is not arbitrary; it dictates the compound's reactivity, electronic properties, and steric hindrance, which are critical for many synthetic applications. Substituting with a generic benzaldehyde derivative, such as 4-chlorobenzaldehyde or 2-methylbenzaldehyde, would fail to provide the necessary steric and electronic environment required for reactions that depend on this precise ortho/para disubstitution . For example, in the synthesis of specific inhibitors against botulinum neurotoxin A, the methyl group's position and the presence of the chlorine atom are essential for the activity of the final product [1]. A one-size-fits-all approach to procurement is therefore inadequate; the compound's unique structure directly impacts downstream synthesis efficiency and target compound efficacy .

4-Chloro-2-methylbenzaldehyde: Evidence vs. Analogs


Neurotoxin Inhibitor Synthesis vs. Simple Benzaldehydes

4-Chloro-2-methylbenzaldehyde is a required reactant for the synthesis of benzylidene cyclopentenediones, which are specific inhibitors of botulinum neurotoxin A's zinc endopeptidase [1]. This application is not achievable with simple benzaldehyde or other monosubstituted benzaldehydes, which lack the necessary substitution pattern to produce the active inhibitor scaffold. The compound's specific chloro and methyl groups are integral to the pharmacophore of the final inhibitor molecule .

Botulinum neurotoxin Zinc endopeptidase inhibition Benzylidene cyclopentenedione synthesis

Multi-Component Reaction: Comparison with 4-Chlorobenzaldehyde

In a model multi-component reaction (with 2-aminobenzoimidazole and dimedone), 4-chlorobenzaldehyde was used successfully, but the literature suggests that the introduction of an ortho-methyl group (as in 4-chloro-2-methylbenzaldehyde) can influence reaction kinetics and regioselectivity due to steric and electronic effects [1]. While direct yield data for 4-chloro-2-methylbenzaldehyde in this exact system is not available in the reviewed sources, the established reactivity of ortho-substituted benzaldehydes indicates a potential for different outcomes compared to para-substituted analogs .

Multi-component reaction Heterocyclic synthesis Catalysis

Lipophilicity Comparison with 2-Methylbenzaldehyde

4-Chloro-2-methylbenzaldehyde exhibits a higher computed XLogP3 value of 2.6 compared to its non-chlorinated analog, 2-methylbenzaldehyde, which is expected to have a lower LogP [1]. This difference in lipophilicity (LogP) is directly attributable to the presence of the chlorine atom at the 4-position, which increases the compound's hydrophobicity .

Physicochemical properties Computational chemistry LogP

Commercial Availability & Purity vs. Common Analogs

4-Chloro-2-methylbenzaldehyde is commercially available in purities of 95% and 98% from multiple reputable vendors . While both 4-chlorobenzaldehyde and 2-methylbenzaldehyde are also widely available, the specific disubstituted pattern of 4-chloro-2-methylbenzaldehyde may command a premium price or have a more limited supply base compared to these simpler analogs . Direct pricing data is vendor-specific and subject to change.

Procurement Purity Commercial availability

4-Chloro-2-methylbenzaldehyde: Key Applications


Medicinal Chemistry: Botulinum Neurotoxin A Inhibitors

4-Chloro-2-methylbenzaldehyde is a crucial reactant for synthesizing benzylidene cyclopentenediones, which are being developed as inhibitors of botulinum neurotoxin A's zinc endopeptidase . Its specific substitution pattern is essential for the activity of the final inhibitor molecule. This application justifies the compound's procurement for any drug discovery program focused on this therapeutic target .

Agrochemical Intermediate: Herbicides and Fungicides

The compound is used as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides . The chlorine atom in its structure enhances the biological activity of the final agrochemical product, making it a valuable building block in the development of new crop protection agents .

Building Block for Complex Organic Synthesis

4-Chloro-2-methylbenzaldehyde serves as a versatile key intermediate in the synthesis of various complex organic molecules. Its functional groups allow for multiple chemical reactions: the aldehyde group can be oxidized to form 4-chloro-2-methylbenzoic acid, reduced to yield 4-chloro-2-methylbenzyl alcohol, and the chloro substituent can undergo nucleophilic substitution reactions to yield a variety of substituted products . This makes it an essential building block for generating diverse compound libraries .

Pharmaceutical Intermediate: Antiviral and Antitumor Agents

This compound is employed as an intermediate in the synthesis of antiviral drugs, antibacterial agents, and antitumor compounds . Its use in creating immunomodulators and antimalarial drugs has been noted, highlighting its role in the development of novel therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.